2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
61741-43-3 |
|---|---|
Molecular Formula |
C13H15N5O2 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-[2-(2-oxoimidazolidin-1-yl)ethylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H15N5O2/c19-11-9-3-1-2-4-10(9)16-12(17-11)14-5-7-18-8-6-15-13(18)20/h1-4H,5-8H2,(H,15,20)(H2,14,16,17,19) |
InChI Key |
UGOPKSHKQMPXLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CCNC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Amination and Annulation of Amidines
The RSC protocol outlines a copper-catalyzed amination and annulation strategy for quinazolin-4(1H)-ones. For example, reacting 2-(4,5-dihydrooxazol-2-yl)aniline with acid chlorides in tetrahydrofuran (THF) and triethylamine (Et₃N) yields substituted quinazolinones. Adapting this method, the target compound’s quinazolinone core could be synthesized via:
Reaction Conditions :
-
Catalyst : Copper(II) acetate (0.1 mmol).
-
Solvent : Dimethyl sulfoxide (DMSO).
-
Temperature : 90°C under air.
-
Purification : Column chromatography (petroleum ether/ethyl acetate).
Functionalization with Ethylamino Linkers
Introducing the ethylamino side chain requires alkylation or nucleophilic substitution. A method from Ambeed.com demonstrates the use of 4-(bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene in DMF with potassium carbonate (K₂CO₃) to achieve 64% yield. Analogously, the quinazolinone’s amine group could react with 1-(2-bromoethyl)imidazolidin-2-one under similar conditions:
Optimization Insights :
-
Base : Potassium carbonate enhances nucleophilicity.
-
Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates.
Cyclization to Form the Imidazolidinone Moiety
The imidazolidinone ring is constructed via cyclization of urea derivatives or thiourea intermediates. A Degruyter study synthesized a chromone derivative by refluxing thiourea with bromoethane in DMSO, followed by NaOH-mediated cyclization. Applying this approach:
-
Thiourea Intermediate Formation :
-
Cyclization :
Critical Parameters :
-
Temperature : 40–100°C for intermediate stability.
-
Purification : Filtration and recrystallization from diethyl ether.
Integrated Synthetic Route
Combining these steps, a plausible pathway for This compound is:
-
Quinazolinone Synthesis :
-
Side Chain Installation :
-
Final Purification :
Comparative Analysis of Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Quinazolinone formation | ZnCl₂, chlorobenzene, reflux | 72% | |
| Alkylation | K₂CO₃, DMF, room temperature | 64% | |
| Cyclization | NaOH, reflux | 73% |
Challenges and Optimization Strategies
-
Side Reactions : Over-alkylation can occur during side chain installation. Using stoichiometric K₂CO₃ and controlled temperatures minimizes this.
-
Purification : Silica gel chromatography effectively separates regioisomers.
-
Scalability : Transitioning from batch to flow chemistry could improve yields for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that 2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one may inhibit cellular pathways involved in cancer progression. Quinazolinone derivatives have been explored for their ability to act as inhibitors of various kinases implicated in tumor growth .
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections .
Anti-inflammatory Effects
The structure of this compound allows it to interact with inflammatory pathways, potentially reducing inflammation through the inhibition of cyclooxygenase enzymes (COX) . This property positions it as a candidate for developing new anti-inflammatory drugs.
Synthesis and Modification
The synthesis of This compound typically involves multi-step processes starting from readily available precursors. The synthetic route can be optimized to enhance yield and purity, which is crucial for pharmacological testing.
Synthetic Pathway Overview
- Starting Materials : Identify suitable precursors for the quinazolinone and imidazolidinone components.
- Reactions : Employ nucleophilic substitution reactions facilitated by the electrophilic carbonyl group in the quinazolinone structure.
- Purification : Use techniques such as chromatography to isolate the final product.
Study on Anticancer Activity
A study investigated the effects of quinazolinone derivatives on colorectal cancer cell lines. The results indicated that specific modifications to the quinazolinone scaffold enhanced cytotoxicity against cancer cells, suggesting a structure–activity relationship that could be exploited in drug design .
Antimicrobial Evaluation
Another research effort focused on synthesizing various quinazolinone derivatives, including those structurally similar to This compound . The antimicrobial activity was assessed against multiple strains, revealing promising results that support further exploration of these compounds as potential antibiotics .
Inflammatory Response Studies
Research has also shown that certain quinazolinones can inhibit COX enzymes, leading to reduced inflammatory responses in animal models. This highlights the therapeutic potential of This compound in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Key Observations :
- Melting Points : Halogenated derivatives (e.g., 9l) exhibit higher melting points (191–193°C) compared to nitro- or alkyl-substituted analogs, likely due to stronger intermolecular forces .
- Yields : Electron-withdrawing groups (e.g., nitro in 9i) correlate with higher yields (86%), whereas bulky substituents (e.g., 4-methylbenzyl in 9f) reduce yields (79%) .
Research Findings and Implications
- Antibacterial Potential: While direct data for the target compound are lacking, structurally related quinazolinones (e.g., benzofuran hybrids in ) show moderate to strong antibacterial activity, suggesting the oxoimidazolidine group could enhance efficacy .
- Solubility and Bioavailability : The polar oxoimidazolidine moiety may improve aqueous solubility compared to lipophilic halogenated derivatives (e.g., 9k, 9l), though this requires experimental validation .
Biological Activity
2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one, with CAS number 61741-43-3, is a heterocyclic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its pharmacological properties, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N5O2, with a molecular weight of 273.291 g/mol. The structure features a quinazolinone core linked to an imidazolidinyl ethylamine moiety, which is thought to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 61741-43-3 |
| Molecular Formula | C13H15N5O2 |
| Molecular Weight | 273.291 g/mol |
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain quinazolinone derivatives inhibited the growth of prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cells with IC50 values ranging from 10 μM to 12 μM .
Another study highlighted that compounds with dual inhibitory effects on EGFR and VEGFR-2 kinases showed promising results in inducing apoptosis in cancer cells, suggesting that similar mechanisms may be at play for this compound .
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives are also noteworthy. In a screening study, several synthesized compounds demonstrated moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated that these compounds could serve as potential alternatives or adjuncts to traditional antibiotics .
Study on Dual Kinase Inhibition
A significant study focused on the synthesis and evaluation of S-Alkylated quinazolinones revealed that compounds with structural similarities to this compound were effective in inhibiting both EGFR and VEGFR-2 kinases. The most potent analogs induced cell cycle arrest at the G1 phase and significantly increased apoptosis rates in treated cells compared to controls .
Antimicrobial Screening Results
A comprehensive antimicrobial screening was conducted on newly synthesized quinazolinones, including derivatives similar to the target compound. The study reported the following results:
| Compound No. | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|
| 3 | Strong | Moderate | No activity |
| 11 | Moderate | Strong | Moderate |
| 17 | Strong | Strong | No activity |
These findings underscore the potential of quinazolinone derivatives as antimicrobial agents .
Q & A
Q. Table 1: Representative Yields and Conditions for Analogous Quinazolinone Derivatives
| Substituent | Yield (%) | Melting Point (°C) | Key Reaction Conditions | Reference |
|---|---|---|---|---|
| 4-Nitrophenylamino | 86 | 175–177 | DMF, 90°C, 12 h | |
| 3,4-Dichlorophenylamino | 90 | 191–193 | Ethanol reflux, 8 h | |
| 4-Fluorophenylamino | 79 | 143–145 | DMSO, 80°C, 10 h |
Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the quinazolinone ring and oxoimidazolidinone).
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₄N₅O₂: calculated 280.1140, observed 280.1135).
- Elemental Analysis : Match calculated vs. experimental C, H, N percentages to verify purity.
Advanced: How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity).
- Substituent Effects : Compare analogs systematically (e.g., electron-withdrawing groups like NO₂ enhance antibacterial activity but reduce solubility).
- Purity Verification : Use HPLC (e.g., Newcrom R1 column with isocratic elution) to confirm compound integrity before testing.
Example Strategy :
If a derivative shows inconsistent anticancer activity:
Re-test with purified batches (≥95% by HPLC).
Screen against multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity.
Perform molecular docking to predict binding affinity variations due to substituents.
Advanced: What strategies optimize the introduction of the 2-oxoimidazolidin-1-yl ethylamino group during synthesis?
Methodological Answer:
- Linker Stability : Use Boc-protected amines to prevent side reactions during coupling, followed by deprotection with TFA.
- Solvent Selection : DMSO enhances solubility of polar intermediates but may require post-reaction dialysis.
- Catalytic Approaches : Employ Pd/C or CuI for Ullmann-type coupling to attach the ethylamino group efficiently.
Q. Table 2: Impact of Solvent on Yield for Ethylamino-Functionalized Derivatives
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 12 | 86 | 92% |
| Ethanol | 24 | 72 | 88% |
| DMSO | 10 | 79 | 90% |
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Vary Substituents : Synthesize analogs with modifications to:
- Quinazolinone Core : Introduce halogens (Cl, F) or electron-donating groups (OCH₃).
- Ethylamino Linker : Adjust chain length or incorporate heteroatoms (e.g., S instead of CH₂).
Biological Testing :
- Anticancer : MTT assay against cancer cell lines.
- Antimicrobial : Broth microdilution for MIC determination.
Computational Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding to targets like thymidylate synthase.
Q. Example SAR Insight :
- Imidazolidinone Modification : Adding methyl groups to the imidazolidinone ring increases hydrophobicity, enhancing blood-brain barrier penetration.
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., ethanol/water mixtures).
- Byproduct Control : Monitor for dimerization via LC-MS and adjust stoichiometry (1.2:1 amine-to-quinazolinone ratio).
- Yield Reproducibility : Use automated reactors to maintain precise temperature and stirring rates.
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
